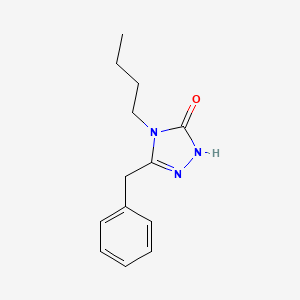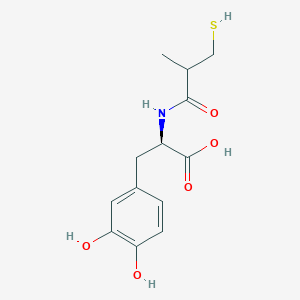
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine is a chemical compound with the molecular formula C₁₃H₁₇NO₅S. It belongs to a group of stereoisomers and is a subclass of chemical compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors. These methods allow for the efficient and scalable production of the compound while maintaining strict control over reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tyrosine derivative can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the hydroxy and sulfanyl groups allows for unique interactions with proteins and other biomolecules, influencing processes such as signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine: A stereoisomer with similar chemical properties but different biological activity.
N-Acetyl-D-tyrosine: A derivative of tyrosine with an acetyl group instead of the sulfanyl group.
D-Tyrosine: The parent amino acid without the additional functional groups.
Uniqueness
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine is unique due to the presence of both the hydroxy and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and functionality.
Eigenschaften
CAS-Nummer |
79617-71-3 |
|---|---|
Molekularformel |
C13H17NO5S |
Molekulargewicht |
299.34 g/mol |
IUPAC-Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(2-methyl-3-sulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO5S/c1-7(6-20)12(17)14-9(13(18)19)4-8-2-3-10(15)11(16)5-8/h2-3,5,7,9,15-16,20H,4,6H2,1H3,(H,14,17)(H,18,19)/t7?,9-/m1/s1 |
InChI-Schlüssel |
TUHGYAFFOPTRGU-NHSZFOGYSA-N |
Isomerische SMILES |
CC(CS)C(=O)N[C@H](CC1=CC(=C(C=C1)O)O)C(=O)O |
Kanonische SMILES |
CC(CS)C(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


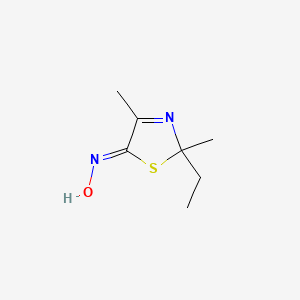
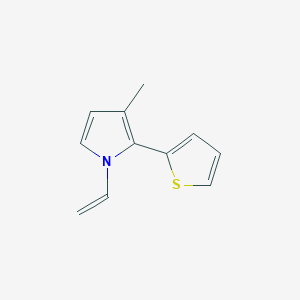
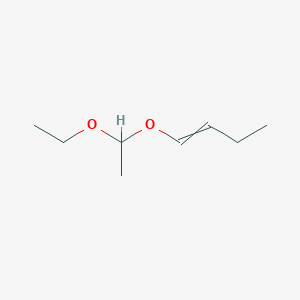
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
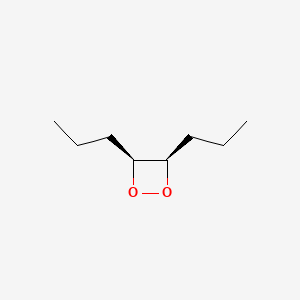
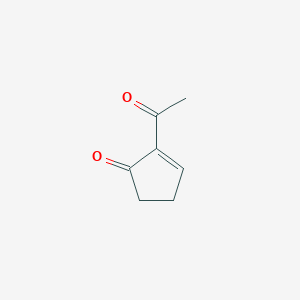
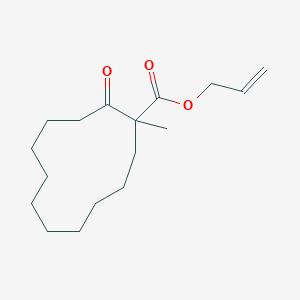
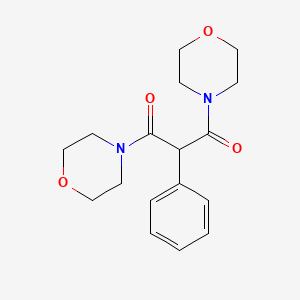
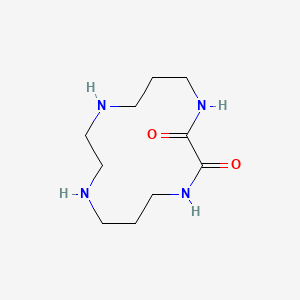
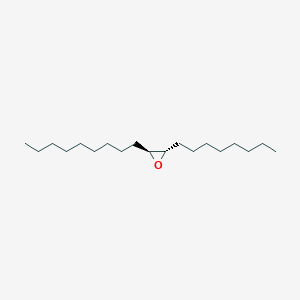

![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)

